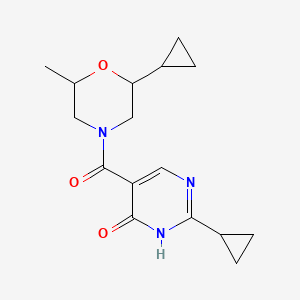
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one involves the inhibition of dihydroorotate dehydrogenase, which is an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one are mainly related to its inhibitory activity against dihydroorotate dehydrogenase. The compound has been shown to inhibit the proliferation of cancer cells and modulate the immune response in autoimmune diseases. Additionally, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one in lab experiments include its potent inhibitory activity against dihydroorotate dehydrogenase, its anti-inflammatory and analgesic properties, and its potential applications in medicinal chemistry and drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one. Some of these include:
1. Further studies to determine the safety and efficacy of the compound in animal models and clinical trials.
2. Investigation of the compound's potential applications in other fields, such as biochemistry and biotechnology.
3. Development of new synthetic methods for the compound and its analogs.
4. Studies to elucidate the structure-activity relationship of the compound and its derivatives.
5. Investigation of the compound's potential applications in combination therapy for cancer and autoimmune diseases.
Conclusion:
In conclusion, 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biochemistry. The compound exhibits potent inhibitory activity against dihydroorotate dehydrogenase, has anti-inflammatory and analgesic properties, and shows promise as a potential candidate for the treatment of cancer and autoimmune diseases. However, further studies are needed to determine its safety and efficacy and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one can be achieved by using various methods. One of the most common methods involves the reaction of 2-cyclopropyl-4-methyl-5-nitropyrimidine with 2-cyclopropyl-6-methylmorpholine-4-carboxylic acid chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. After the completion of the reaction, the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, such as dihydroorotate dehydrogenase, which is an important target for the treatment of cancer and autoimmune diseases. Additionally, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9-7-19(8-13(22-9)10-2-3-10)16(21)12-6-17-14(11-4-5-11)18-15(12)20/h6,9-11,13H,2-5,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNSGIIOJMSIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2CC2)C(=O)C3=CN=C(NC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
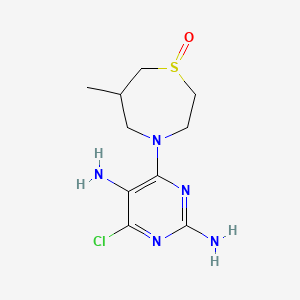
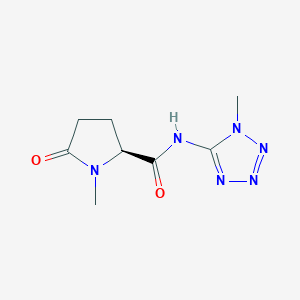

![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
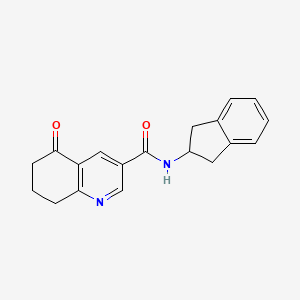

![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
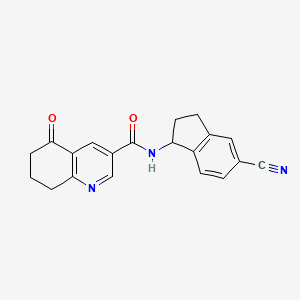
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)